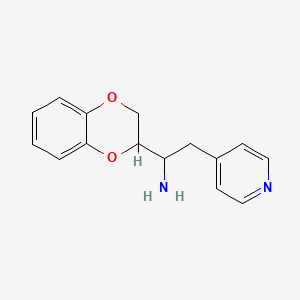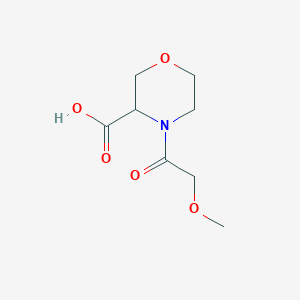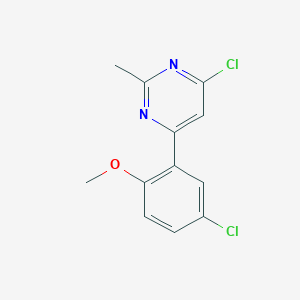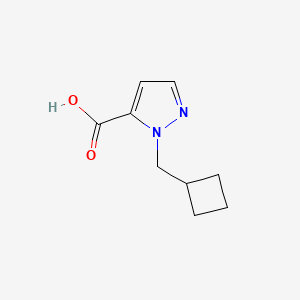
1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
1-(Cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid (CMP) is a heterocyclic compound that has been widely studied for its potential applications in various fields, including medicinal chemistry and materials science. CMP is a cyclic organic compound with a bicyclic ring system composed of four carbon atoms and two nitrogen atoms. CMP is a versatile compound and has been used in various synthesis methods, scientific research applications, and as a drug target.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Improved Synthesis of 1H-Pyrazole-4-Carboxylic Acid The research improved the synthesis process of 1H-pyrazole-4-carboxylic acid, achieving a significant yield increase to 97.1%. The process involves Claisen condensation, cyclization, deamination, and hydrolysis reactions, showcasing advanced synthetic techniques for pyrazole derivatives (C. Dong, 2011).
Structural and Spectral Investigations In-depth experimental and theoretical investigations on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid were conducted. Techniques like NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction were employed. Theoretical studies including density functional theory (DFT) provided insights into the molecular structure and electronic transitions within the molecule (S. Viveka et al., 2016).
Catalysis and Complex Formation
Novel Ligands for Catalysis and Medicinal Chemistry Research focused on creating novel ligands based on 1H-pyrazole-3(5)-carboxylic acids with the inclusion of triazole moieties. These ligands, useful in medicinal chemistry and metal complex catalysis, were synthesized with high yields. The study also explored the joining of these ligands with various framework structures to create polychelated ligands (A. I. Dalinger et al., 2020).
Mononuclear Coordination Complexes The synthesis and characterization of three novel pyrazole-dicarboxylate acid derivatives were documented. These derivatives were used to form mononuclear chelate complexes with Cu(II) and Co(II), showcasing the versatility of pyrazole derivatives in forming complex structures and their potential in coordination chemistry (S. Radi et al., 2015).
Propriétés
IUPAC Name |
2-(cyclobutylmethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)8-4-5-10-11(8)6-7-2-1-3-7/h4-5,7H,1-3,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRDIMSIOAGUSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C(=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclobutylmethyl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



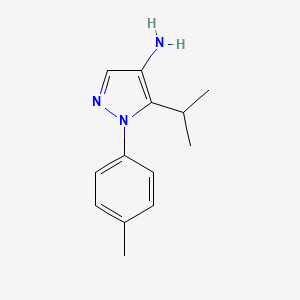
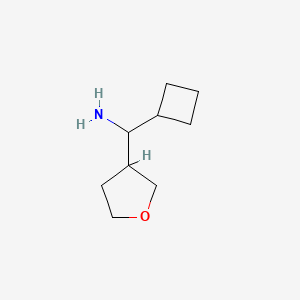
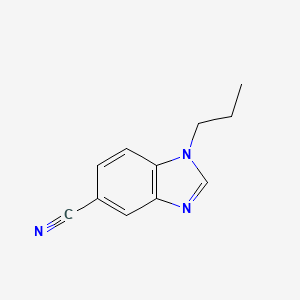
![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methoxy]benzene-1-sulfonamide](/img/structure/B1425717.png)
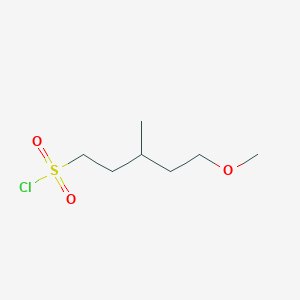
![[1-(2,4-difluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1425721.png)
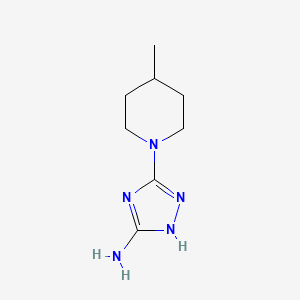
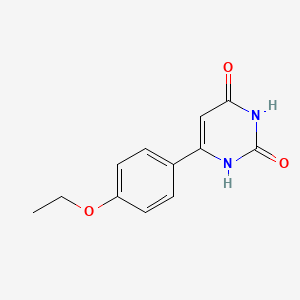
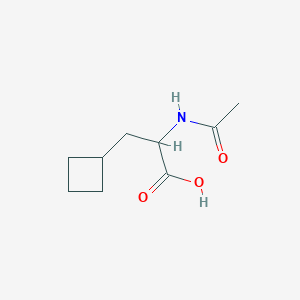
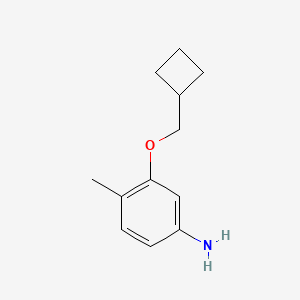
![2-Methyl-5-[(pyridin-2-yl)methyl]aniline](/img/structure/B1425731.png)
